Cas no 1000339-18-3 (4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid)

4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid is a heterocyclic benzoic acid derivative featuring a tetrazole moiety, which enhances its utility in medicinal chemistry and pharmaceutical research. The compound's structural framework, combining a benzoic acid core with a methyl-substituted tetrazole ring, offers versatility as a building block for drug design, particularly in the development of bioactive molecules. Its functional groups enable further derivatization, facilitating the synthesis of analogs with tailored properties. The presence of the tetrazole ring contributes to metabolic stability and potential bioactivity, making it valuable for applications in enzyme inhibition or receptor modulation. This compound is suitable for researchers exploring novel pharmacophores or optimizing lead compounds in drug discovery.
4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid structure
1000339-18-3 structure
Product Name:4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid
CAS No:1000339-18-3
MF:C10H10N4O2
MW:218.2120013237
MDL:MFCD11048480
CID:3157902
PubChem ID:25777401
Update Time:2025-05-24

4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid
    • 4-methyl-3-(5-methyl-1,2,3,4-tetrazol-1-yl)benzoic acid
    • 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
    • 4-methyl-3-(5-methyltetrazol-1-yl)benzoic acid
    • AKOS000301971
    • 1000339-18-3
    • MDL: MFCD11048480
    • Inchi: 1S/C10H10N4O2/c1-6-3-4-8(10(15)16)5-9(6)14-7(2)11-12-13-14/h3-5H,1-2H3,(H,15,16)
    • InChI Key: JUVLUXMKGXUHJV-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(C)=C(C=1)N1C(C)=NN=N1)=O

Computed Properties

  • Exact Mass: 218.08037557Da
  • Monoisotopic Mass: 218.08037557Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 80.9Ų

4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
033833-500mg
4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid
1000339-18-3
500mg
$300.00 2023-09-11
Matrix Scientific
033833-1g
4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid
1000339-18-3
1g
$462.00 2023-09-11

Additional information on 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid

4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic Acid: A Comprehensive Overview

The compound 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic Acid, identified by the CAS number 1000339-18-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a benzoic acid core with a methyl group at the para position and a 5-methyltetrazolyl group at the meta position, which contributes to its distinct chemical properties.

Recent studies have highlighted the importance of tetrazole-containing compounds in medicinal chemistry, particularly as they exhibit diverse biological activities. The presence of the tetrazole ring in 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic Acid enhances its stability and bioavailability, making it a promising candidate for various therapeutic applications. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, including anti-inflammatory and antitumor agents.

The synthesis of 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic Acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzoic acid derivative and the subsequent incorporation of the tetrazole moiety. Recent advancements in catalytic asymmetric synthesis have enabled higher yields and improved purity, which are critical for large-scale production.

In terms of pharmacological properties, this compound has shown moderate activity in preclinical models, particularly in assays related to inflammation and oxidative stress. Its ability to modulate key signaling pathways makes it a valuable tool for studying disease mechanisms. Furthermore, computational studies using molecular docking techniques have provided insights into its binding affinity with various protein targets, paving the way for future drug design efforts.

The environmental impact of 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic Acid has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity profiles under different conditions. These studies are essential for ensuring sustainable practices in chemical manufacturing and minimizing ecological risks.

In conclusion, 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic Acid represents a versatile molecule with significant potential in pharmaceutical research. Its unique structure, combined with recent advances in synthesis and pharmacology, positions it as a valuable asset in the development of novel therapeutic agents.

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